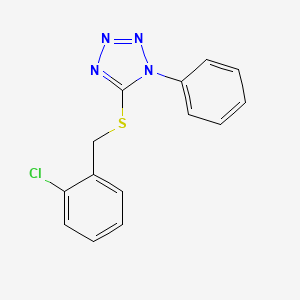
2-CHLOROBENZYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is a complex organic compound that features a chlorobenzyl group attached to a phenyl-substituted tetraazole ring via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction where the tetraazole ring acts as a nucleophile attacking the chlorobenzyl chloride.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the tetraazole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified tetraazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide: Similar structure but lacks the chlorine atom.
2-Chlorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-Chlorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is unique due to the presence of both the chlorobenzyl and phenyl-substituted tetraazole groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-13-9-5-4-6-11(13)10-20-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYREVQBEJUKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
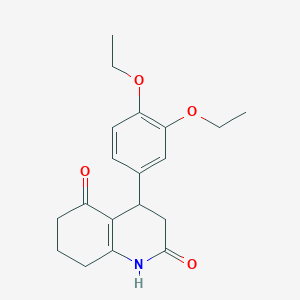
![5-amino-6-(methylsulfanyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)
![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)
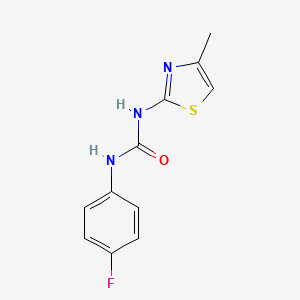
![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)

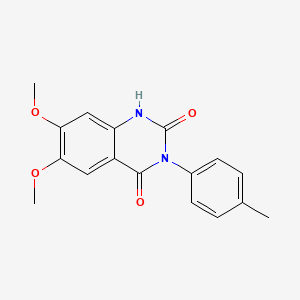
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
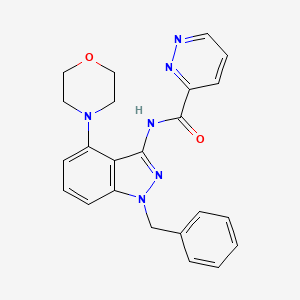
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5603776.png)
![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
